
6-(2-Hydroxyphenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Hydroxyphenyl)picolinaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of picolinaldehyde, where the aldehyde group is substituted at the 6-position of the pyridine ring, and a hydroxyphenyl group is attached at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with picolinaldehyde and 2-hydroxybenzaldehyde as the primary starting materials.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
6-(2-Hydroxyphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-(2-Hydroxyphenyl)picolinic acid.
Reduction: 6-(2-Hydroxyphenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(2-Hydroxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-Hydroxyphenyl)picolinaldehyde involves its ability to form coordination complexes with metal ions. The hydroxy and aldehyde groups can chelate metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the metal ion and the specific application.
類似化合物との比較
Similar Compounds
Picolinaldehyde: The parent compound without the hydroxyphenyl substitution.
2-Hydroxybenzaldehyde: The hydroxyphenyl component without the picolinaldehyde moiety.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound where the hydroxy group is replaced with a methoxy group.
Uniqueness
6-(2-Hydroxyphenyl)picolinaldehyde is unique due to the presence of both the hydroxyphenyl and picolinaldehyde moieties. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its similar compounds.
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
6-(2-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12(10)15/h1-8,15H |
InChIキー |
WSKBHULLTKDBLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


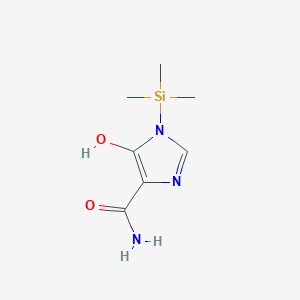
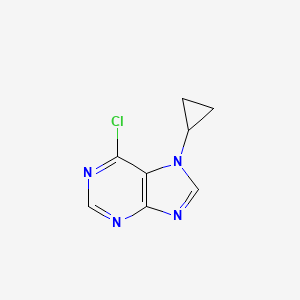
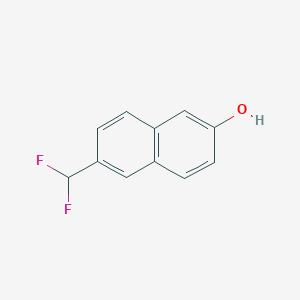
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)
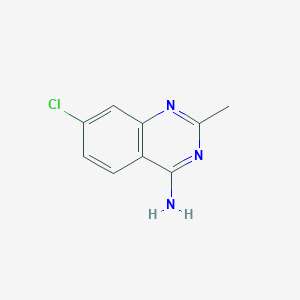
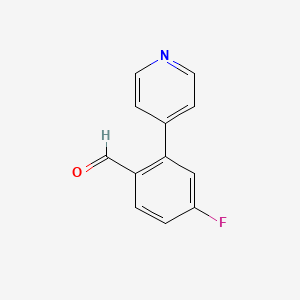
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)



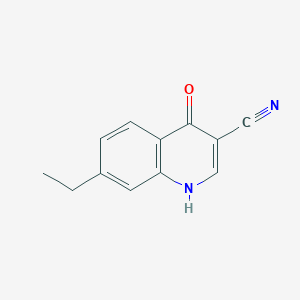
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
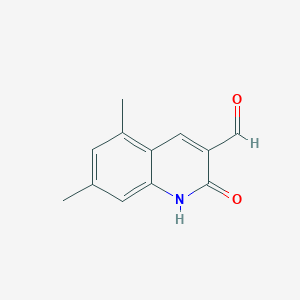
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)
